molecular formula C14H16INO4 B3882606 4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid

4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid

Cat. No.: B3882606
M. Wt: 389.18 g/mol
InChI Key: SMVXXCKPIDMBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has an iodophenyl group, an amino group, a ketone group, a furanyl group, and a carboxylic acid group .


Molecular Structure Analysis

The molecular formula of this compound is C14H16INO4 . It likely has a complex three-dimensional structure due to the presence of the tetrahydrofuran ring and the iodophenyl group.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group might undergo reactions such as esterification or amide formation. The amino group might participate in reactions such as acylation or alkylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water. The iodine atom might make the compound denser compared to similar compounds without halogens .

Properties

IUPAC Name

4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO4/c15-9-3-5-10(6-4-9)16-14(19)11(8-13(17)18)12-2-1-7-20-12/h3-6,11-12H,1-2,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVXXCKPIDMBEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Reactant of Route 2
4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Reactant of Route 4
4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-iodoanilino)-4-oxo-3-(oxolan-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.